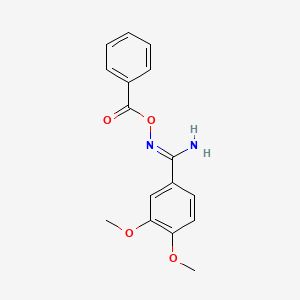![molecular formula C17H19N3O2 B5779120 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. This compound is also known as BMB-5 and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. This compound also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol in lab experiments is its potential to provide insight into the mechanisms underlying various diseases. This compound has been found to have anti-inflammatory and antioxidant properties, which could be useful in the development of new treatments for inflammatory and oxidative stress-related diseases.
One limitation of using this compound in lab experiments is the lack of information on its toxicity and potential side effects. Further research is needed to determine the safety of this compound for use in humans.
Orientations Futures
There are several potential future directions for research on 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to further explore its anti-inflammatory and antioxidant properties for the development of new treatments for inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is a compound that has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and 1-ethyl-1H-benzimidazole-2-carbaldehyde with formaldehyde in the presence of sodium borohydride. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-20-15-7-5-4-6-14(15)19-17(20)18-11-12-8-9-13(22-2)10-16(12)21/h4-10,21H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULZTWOOYZOSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


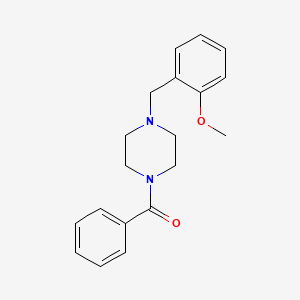
![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
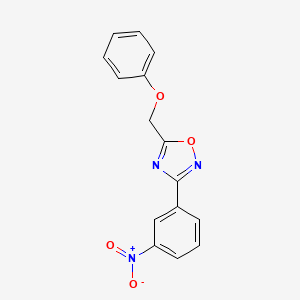
![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)
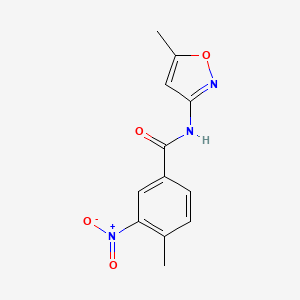
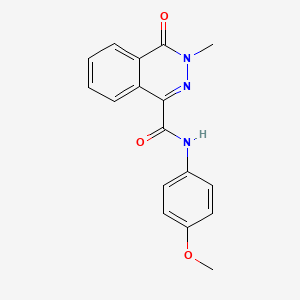
![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
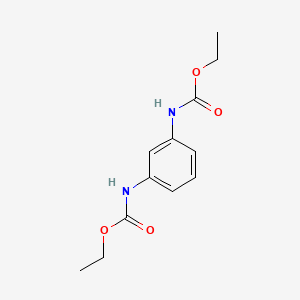
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)

